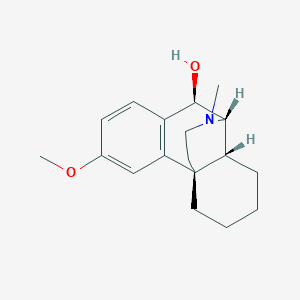
p-OctylphenylPhosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-OctylphenylPhosphate is an organophosphorus compound that features an octyl group attached to a phenyl ring, which is further bonded to a phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-OctylphenylPhosphate typically involves the phosphorylation of p-octylphenol. One common method is the reaction of p-octylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
p-OctylphenylPhosphate undergoes various chemical reactions, including:
Oxidation: The phosphate group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the phosphate group, potentially altering its reactivity.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, p-OctylphenylPhosphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for chemists.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs or treatments.
Industry
In industrial applications, this compound is used as an additive in lubricants and surfactants. Its chemical properties enhance the performance of these products, making them more effective and efficient.
作用機序
The mechanism of action of p-OctylphenylPhosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong bonds with these targets, modulating their activity and leading to various biological effects. The octyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to effectively engage with its targets.
類似化合物との比較
Similar Compounds
p-Octylphenol: Lacks the phosphate group, making it less reactive in certain chemical reactions.
Phenylphosphate: Lacks the octyl group, which affects its solubility and interaction with biological targets.
Octylphosphate: Lacks the phenyl group, altering its chemical properties and reactivity.
Uniqueness
p-OctylphenylPhosphate is unique due to the combination of the octyl, phenyl, and phosphate groups. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C18H25NO2 |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
(1R,8R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-ol |
InChI |
InChI=1S/C18H25NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16-17,20H,3-5,8-10H2,1-2H3/t14-,16-,17+,18+/m0/s1 |
InChIキー |
VHADEHXKPTVSKZ-DZJNRPSUSA-N |
異性体SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1[C@@H](C4=C3C=C(C=C4)OC)O |
正規SMILES |
CN1CCC23CCCCC2C1C(C4=C3C=C(C=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


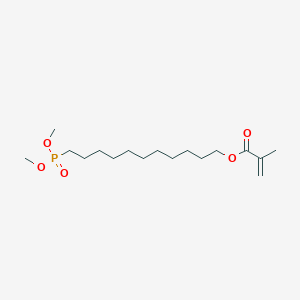
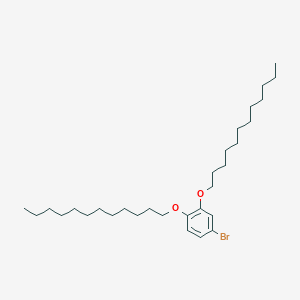
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)
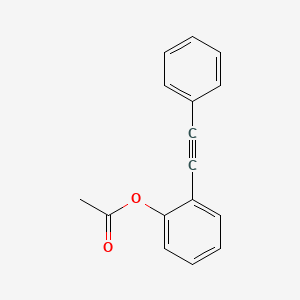
![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
![6-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3+](/img/structure/B14112257.png)
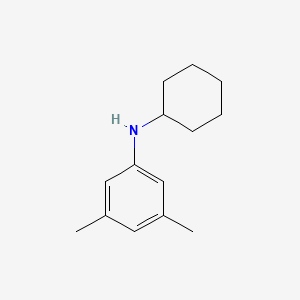
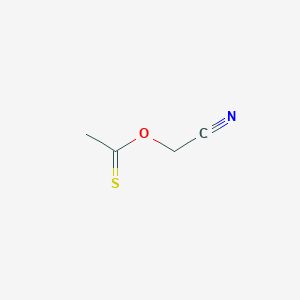
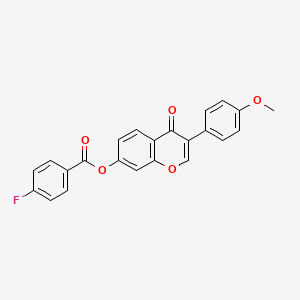
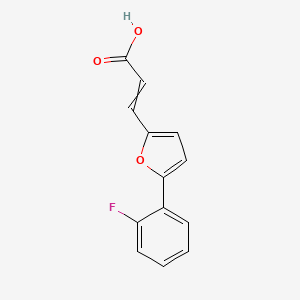
![3-(2-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112278.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)
